molecular formula C21H22N4O5S B11075332 1,4-dimethyl-2,3-dioxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

1,4-dimethyl-2,3-dioxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No.: B11075332
M. Wt: 442.5 g/mol
InChI Key: ZYSRRPNMBJKGBD-UHFFFAOYSA-N
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Description

1,4-dimethyl-2,3-dioxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a quinoxaline core, sulfonamide group, and pyrrolidine moiety, contributes to its distinct chemical properties and biological activities.

Preparation Methods

The synthesis of 1,4-dimethyl-2,3-dioxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves multiple steps, including the formation of the quinoxaline core, introduction of the sulfonamide group, and attachment of the pyrrolidine moiety. The synthetic routes typically involve the use of various reagents and catalysts under controlled reaction conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1,4-dimethyl-2,3-dioxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. In industry, it may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-2,3-dioxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1,4-dimethyl-2,3-dioxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can be compared with other quinoxaline derivatives, such as 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide and 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivatives These compounds share a similar quinoxaline core but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

1,4-dimethyl-2,3-dioxo-N-[4-(pyrrolidine-1-carbonyl)phenyl]quinoxaline-6-sulfonamide

InChI

InChI=1S/C21H22N4O5S/c1-23-17-10-9-16(13-18(17)24(2)21(28)20(23)27)31(29,30)22-15-7-5-14(6-8-15)19(26)25-11-3-4-12-25/h5-10,13,22H,3-4,11-12H2,1-2H3

InChI Key

ZYSRRPNMBJKGBD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)N4CCCC4)N(C(=O)C1=O)C

Origin of Product

United States

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